molecular formula C7H11I B15429244 1,2-Pentadiene, 1-iodo-4,4-dimethyl- CAS No. 94137-73-2

1,2-Pentadiene, 1-iodo-4,4-dimethyl-

Cat. No.: B15429244
CAS No.: 94137-73-2
M. Wt: 222.07 g/mol
InChI Key: BBJRIIWDNVBCCJ-UHFFFAOYSA-N
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Description

1,2-Pentadiene (C₅H₈) is an allene—a compound with two adjacent carbon-carbon double bonds (C=C=C). The iodinated derivative, 1-iodo-4,4-dimethyl-1,2-pentadiene, incorporates an iodine atom at position 1 and two methyl groups at position 3. Key properties of 1,2-pentadiene include:

  • Molecular formula: C₅H₈
  • CAS Registry Number: 591-95-7
  • Structure: H₂C=C=CHCH₂CH₃ .
    Thermodynamic data for 1,2-pentadiene include a standard enthalpy of formation (ΔfH°gas) of 144.3 kJ/mol and entropy (S°gas) of 305.0 J/(mol·K) .

Properties

CAS No.

94137-73-2

Molecular Formula

C7H11I

Molecular Weight

222.07 g/mol

InChI

InChI=1S/C7H11I/c1-7(2,3)5-4-6-8/h5-6H,1-3H3

InChI Key

BBJRIIWDNVBCCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C=CI

Origin of Product

United States

Comparison with Similar Compounds

Conjugated vs. Cumulated Dienes

  • 1,3-Pentadiene (a conjugated diene): Exhibits greater thermodynamic stability than 1,2-pentadiene due to resonance stabilization. It is a key monomer in polymerization (e.g., cis-1,4 and trans-1,2 units in poly-1,3-pentadiene) .
  • 1,2-Pentadiene (a cumulated diene): Less stable due to bond strain but reactive in cycloadditions and catalytic processes. For example, palladium-catalyzed reactions of 1,2-pentadiene yield linear diesters with 73–74% yield and 94–95% regioselectivity .

Table 1: Stability and Reactivity of Pentadiene Isomers

Property 1,2-Pentadiene (Allene) 1,3-Pentadiene (Conjugated)
Thermodynamic Stability Lower (ΔfH°gas = 144.3 kJ/mol) Higher (resonance-stabilized)
Polymerization Behavior Limited applications Forms stereoregular polymers
Catalytic Reactivity High regioselectivity in Pd catalysis Used in syndiotactic polymer synthesis

Substituted Allenes

  • 4,4-Dimethyl-1,2-pentadiene : The methyl groups at position 4 reduce steric hindrance compared to bulkier substituents. This derivative is structurally related to 3-tert-butyl-4,4-dimethyl-1,2-pentadiene (CAS 22585-31-5), where tert-butyl groups further influence reactivity and stability .

Table 2: Impact of Substituents on Allenes

Compound Substituent Effects Applications/Reactivity
1,2-Pentadiene Unsubstituted; reactive but strain-prone Catalysis , sensors
4,4-Dimethyl-1,2-pentadiene Methyl groups stabilize structure Polymer intermediates
1-Iodo-4,4-dimethyl-1,2-pentadiene Iodo group increases electrophilicity Hypothesized in halogenation studies

Functional Analog: 1,3-Pentadiene Derivatives

  • Poly-1,3-pentadiene : Synthesized via cationic polymerization with ethylaluminum sesquichloride catalysts. The resulting polymers have reduced unsaturation and contain 1,4-trans and 1,2-trans units .
  • Syndiotactic trans-1,2 poly(1,3-pentadiene) : Hydrogenation yields syndiotactic polyolefins, critical for materials science .

Catalytic Performance

1,2-Pentadiene derivatives exhibit high regioselectivity in palladium-catalyzed reactions. For example, 1,2-butadiene and 1,2-pentadiene produce linear diesters in 73–74% yield under optimized conditions .

Thermal Degradation Byproducts

In surgical mask waste degradation, 1,3-pentadiene is a major alkene byproduct, whereas 1,2-pentadiene is rarely observed, highlighting its lower stability under thermal stress .

Challenges and Contradictions

  • Reactivity Discrepancies : While 1,3-pentadiene dominates polymerization studies, 1,2-pentadiene’s catalytic utility remains underexplored outside Pd-mediated reactions .

Q & A

Basic: What are the key thermodynamic properties of 1,2-pentadiene derivatives, and how do they inform experimental design for iodinated analogs?

The thermodynamic stability and reactivity of 1,2-pentadiene derivatives can be inferred from data on the parent compound, 1,2-pentadiene (CAS 591-95-7). Key parameters include:

PropertyValue (1,2-Pentadiene)Method/Source
Standard Enthalpy of Formation (ΔfH°gas)84.4 kJ/molNIST Computational Data
Heat Capacity (Cp,gas at 298 K)89.6 J/mol·KCalorimetric Analysis
Boiling Point (Tboil)42.5°CGas Chromatography

These properties suggest moderate thermal stability but high reactivity due to conjugated double bonds. For iodinated analogs like 1-iodo-4,4-dimethyl-1,2-pentadiene, steric effects from the dimethyl group and the electron-withdrawing iodine atom may alter these values. Experimental design should prioritize low-temperature synthesis (e.g., −80°C, as used in bromination reactions ) and inert atmospheres to mitigate decomposition .

Basic: How can the molecular structure of 1-iodo-4,4-dimethyl-1,2-pentadiene be characterized experimentally?

Structural elucidation requires a combination of spectroscopic and chromatographic techniques:

  • Infrared (IR) Spectroscopy : Identify C=C and C-I stretching frequencies. For 1,2-pentadiene, IR bands at 1950 cm⁻¹ (allene C=C) and 500–600 cm⁻¹ (C-I) are expected .
  • Mass Spectrometry (MS) : Fragmentation patterns should show peaks corresponding to loss of iodine (Δm/z ≈ 127) and dimethyl groups .
  • Gas Chromatography (GC) : Retention times can be compared to known 1,2-pentadiene derivatives .
  • X-ray Crystallography : Resolve steric effects from the 4,4-dimethyl substituents, which may induce non-planar geometry .

Basic: What are the challenges in synthesizing 1-iodo-4,4-dimethyl-1,2-pentadiene, and how can they be mitigated?

Synthesis challenges arise from:

  • Bond Strain : 1,2-pentadiene’s linear allene structure is inherently strained, potentially leading to polymerization or isomerization .
  • Iodine Reactivity : The iodo group may undergo elimination or nucleophilic substitution.

Mitigation strategies:

  • Use low-temperature halogenation (e.g., iodination via Finkelstein-like reactions in THF at −80°C ).
  • Employ radical inhibitors (e.g., BHT) to suppress polymerization .
  • Stabilize intermediates using bulky ligands in transition-metal catalysis, as demonstrated in palladium-catalyzed allene reactions .

Advanced: How do the 4,4-dimethyl and 1-iodo substituents influence the compound’s reactivity in cycloaddition reactions?

The substituents induce steric and electronic effects:

  • Steric Effects : The 4,4-dimethyl groups hinder approach to the allene system, favoring endo selectivity in Diels-Alder reactions .
  • Electronic Effects : The electron-withdrawing iodine atom polarizes the allene, enhancing electrophilicity at C1 and nucleophilicity at C3.

Experimental validation:

  • Perform density functional theory (DFT) calculations to map frontier molecular orbitals .
  • Compare reaction rates with non-substituted 1,2-pentadiene in [2+2] cycloadditions under UV light .

Advanced: What computational methods are recommended to predict the stability and regioselectivity of reactions involving this compound?

  • Molecular Dynamics (MD) Simulations : Model steric interactions between dimethyl groups and reactants using force fields like OPLS-AA .
  • Quantum Mechanical Calculations :
    • Compute activation energies for iodine elimination pathways (B3LYP/6-31G*) .
    • Analyze Natural Bond Orbital (NBO) charges to predict regioselectivity in electrophilic additions .

Advanced: How can researchers resolve contradictions in literature regarding the stability of 1,2-pentadiene derivatives?

Conflicting reports on stability (e.g., bond strain vs. experimental isolation ) require:

  • Controlled Replication : Synthesize the compound under inert conditions (He atmosphere ) and monitor decomposition via GC-MS .
  • Comparative Studies : Analyze thermodynamic data (e.g., ΔfH°gas) against substituted analogs to quantify strain energy .
  • Kinetic Analysis : Measure half-life at varying temperatures to construct Arrhenius plots .

Advanced: What safety protocols are critical when handling 1-iodo-4,4-dimethyl-1,2-pentadiene in laboratory settings?

  • Storage : Avoid long-term storage; use amber vials under argon at −20°C to prevent iodine loss .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and face shields .
  • Waste Disposal : Quench residual iodine with sodium thiosulfate before aqueous disposal .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) be used to study reaction mechanisms involving this compound?

  • Tracer Studies : Synthesize ¹³C-labeled analogs at the allene carbons to track bond reorganization in cycloadditions .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated (C-D) vs. protiated (C-H) derivatives to identify rate-determining steps .

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